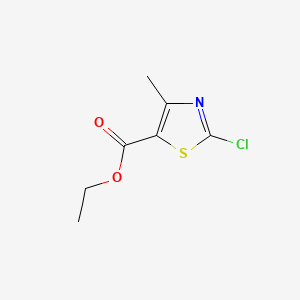

ethyl 2-chloro-4-methylthiazole-5-carboxylate

CAS No.: 7238-62-2

Cat. No.: VC2421309

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7238-62-2 |

|---|---|

| Molecular Formula | C7H8ClNO2S |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 |

| Standard InChI Key | VUARUZUFHDNJSY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)Cl)C |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a thiazole derivative characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol . It is registered under the CAS number 7238-62-2 and has several synonyms in scientific literature, including ethyl 2-chloro-4-methylthiazole-5-carboxylate and MFCD02956798 .

Structural Features

The compound's structure features a thiazole ring as its core, with specific substitutions at three positions. At position 2, a chlorine atom is attached, which provides reactive potential for further modifications. Position 4 contains a methyl group, while position 5 is substituted with an ethyl carboxylate group . This particular arrangement of functional groups creates unique chemical reactivity patterns that are valuable in organic synthesis applications.

Molecular Descriptors

Several standardized descriptors provide precise identification of this compound. Its InChI key is VUARUZUFHDNJSY-UHFFFAOYSA-N, while its SMILES notation is CCOC(=O)C1=C(N=C(S1)Cl)C . These descriptors enable unambiguous identification in chemical databases and facilitate computational chemistry applications.

Physical and Chemical Properties

Physical Characteristics

Ethyl 2-chloro-4-methylthiazole-5-carboxylate exists as a solid at room temperature with a melting point of 46°C . The compound has a calculated boiling point of 291.9±32.0°C at 760 mmHg and a density of approximately 1.3±0.1 g/cm³ . Its flash point is estimated at 130.4±25.1°C, providing important safety information for handling and storage .

Spectroscopic Properties

While specific spectroscopic data is limited in the available literature, the compound's structural features suggest characteristic patterns in various spectroscopic analyses. The thiazole ring typically produces distinct signals in NMR spectroscopy, while the carboxyl and chloro substituents contribute to characteristic infrared absorption bands.

Reactivity Profile

The compound exhibits reactivity patterns typical of substituted thiazoles. The chlorine at position 2 represents a potential site for nucleophilic substitution reactions, making the compound valuable as a synthetic intermediate. The ester group can undergo standard carboxylic acid derivative transformations, including hydrolysis, aminolysis, and reduction.

Synthesis Methods and Procedures

Traditional Synthetic Routes

The conventional synthesis of ethyl 2-chloro-4-methylthiazole-5-carboxylate typically follows a two-step process. The first step involves the bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) in dichloromethane to produce ethyl 2-bromo-3-oxobutanoate as an intermediate . This intermediate is then reacted with an appropriate reagent to introduce the thiazole ring structure and the chlorine substituent.

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Synthetic Methods for Thiazole Derivatives

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Two-Step | Ethyl acetoacetate, NBS, thiourea derivatives | Dichloromethane, room temperature | Well-established, predictable | Tedious work-ups, multiple steps |

| One-Pot Synthesis | Ethyl acetoacetate, NBS, thiourea derivatives | Mild conditions | Efficient, higher yields, simplified procedure | May require optimization for specific substituents |

Applications and Biological Activity

Pharmaceutical Relevance

Thiazole derivatives, including compounds related to ethyl 2-chloro-4-methylthiazole-5-carboxylate, have significant importance in pharmaceutical development. The thiazole scaffold is present in numerous bioactive molecules and drugs . Specifically, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate (a related compound) have demonstrated significant antileukemic activity on various human cells and exhibit promising antineoplastic potential .

Role as a Synthetic Intermediate

Ethyl 2-chloro-4-methylthiazole-5-carboxylate serves as an important building block in the synthesis of more complex molecules. The reactive chlorine at position 2 provides a convenient handle for further functionalization, allowing for the preparation of diverse thiazole derivatives with potential biological activities.

Structure-Activity Relationships

The specific arrangement of functional groups on the thiazole ring contributes to the compound's biological properties. Studies on related thiazole derivatives have shown that modifications at the 2-position significantly influence biological activity, particularly in antimicrobial and anticancer applications.

Comparative Analysis with Related Compounds

Structural Analogs

Table 2: Comparison of Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Application |

|---|---|---|---|---|

| Ethyl 2-chloro-4-methylthiazole-5-carboxylate | C₇H₈ClNO₂S | 205.66 | Chlorine at position 2 | Synthetic intermediate |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₇H₁₀N₂O₂S | 186.23 (estimated) | Amino group at position 2 | Antileukemic activity |

| Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate | C₁₄H₁₂Cl₂N₂O₃S | 359.22 | Dichlorobenzamido group at position 2 | Potential pharmaceutical |

Structure-Property Relationships

The substitution patterns on the thiazole ring significantly influence the physical and chemical properties of these compounds. For instance, replacing the chlorine at position 2 with an amino group changes the compound's reactivity profile and biological activity, making it more suitable for certain pharmaceutical applications .

Functional Group Modifications

Modifications of the carboxylate group or substitution of the chlorine atom can lead to derivatives with altered pharmacokinetic properties and biological activities. These transformations are essential strategies in medicinal chemistry for optimizing drug candidates derived from the thiazole scaffold.

Analytical Methods and Characterization

Chromatographic Techniques

The analysis and quality control of ethyl 2-chloro-4-methylthiazole-5-carboxylate typically involve chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods allow for the assessment of purity and identification of potential impurities or degradation products.

Spectroscopic Identification

Spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide complementary approaches for structural confirmation and characterization. The compound's specific structural features, such as the thiazole ring and the carboxylate group, produce characteristic spectral patterns that facilitate identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume